molecular formula C9H14ClNO2 B3097771 [3-(2-Methoxyethoxy)phenyl]amine hydrochloride CAS No. 131770-50-8

[3-(2-Methoxyethoxy)phenyl]amine hydrochloride

Cat. No.: B3097771
CAS No.: 131770-50-8
M. Wt: 203.66 g/mol
InChI Key: NUJITBUBNIDRGM-UHFFFAOYSA-N
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Description

[3-(2-Methoxyethoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C9H14ClNO2. It is a derivative of aniline, where the phenyl ring is substituted with a 2-methoxyethoxy group. This compound is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethoxy)phenyl]amine hydrochloride typically involves the reaction of 3-nitrophenol with 2-methoxyethanol in the presence of a base to form the corresponding ether. This intermediate is then reduced to the amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Methoxyethoxy)phenyl]amine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyethoxy)phenyl]amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

  • [3-(2-Ethoxyethoxy)phenyl]amine hydrochloride
  • [3-(2-Methoxyethoxy)benzylamine hydrochloride
  • [3-(2-Methoxyethoxy)phenol

Comparison:

  • [3-(2-Ethoxyethoxy)phenyl]amine hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group, which may affect its reactivity and solubility.
  • [3-(2-Methoxyethoxy)benzylamine hydrochloride: Contains a benzylamine group instead of a phenylamine group, leading to different chemical properties and applications.
  • [3-(2-Methoxyethoxy)phenol: Lacks the amine group, which significantly alters its chemical behavior and potential uses.

Conclusion

[3-(2-Methoxyethoxy)phenyl]amine hydrochloride is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

3-(2-methoxyethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-5-6-12-9-4-2-3-8(10)7-9;/h2-4,7H,5-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJITBUBNIDRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131770-50-8
Record name Benzenamine, 3-(2-methoxyethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131770-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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